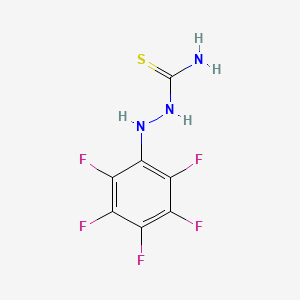

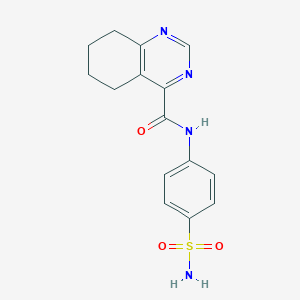

![molecular formula C23H28N4O3 B2490568 N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251674-33-5](/img/structure/B2490568.png)

N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide involves intricate chemical reactions. For instance, Meuzelaar et al. (1998) describe a novel synthesis of substituted 1-benzyloctahydroisoquinolines through acid-catalyzed cyclization, a method potentially adaptable for synthesizing similar complex molecules (Meuzelaar et al., 1998). Similarly, Wang et al. (2015) developed m-(4-morpholino-1,3,5-triazin-2-yl)benzamides with noted antiproliferative activities, illustrating the synthesis and functionalization of related benzamide derivatives (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, Pang et al. (2006) analyzed the crystal structure of a benzamide molecule, revealing interactions that stabilize the structure, providing insight into the conformational preferences of similar compounds (Pang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored to understand their potential applications. For example, the work by Sharma et al. (2012) on the Rh(III)-catalyzed oxidative acylation of secondary benzamides showcases a method that could be relevant for the functionalization of benzamide derivatives, including N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of compounds closely related to N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, such as solubility, melting points, and stability, are critical for their application and handling. While specific studies on this compound were not identified, related research offers a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions and with different reagents, have been a focus of research to explore the versatility and potential applications of benzamide derivatives. The work of Saeed et al. (2020) on antipyrine-like derivatives provides insight into the hydrogen bonding and other non-covalent interactions that could influence the chemical behavior of similar molecules (Saeed et al., 2020).

Applications De Recherche Scientifique

Antithrombotic and Antiaggregatory Effects

Research has explored compounds with structural similarities to N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide for their potential as antithrombotic and antiaggregatory agents. These compounds are particularly investigated for their ability to inhibit platelet aggregation, a key factor in the formation of thrombi and clots, which can lead to cardiovascular diseases. For example, a study on MS-180, a glycoprotein IIb/IIIa receptor antagonist, demonstrated significant inhibition of platelet aggregation, suggesting its potential for treating thrombotic diseases (Okumura et al., 1998); (Banno et al., 1999).

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including structures resembling N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, have been synthesized and tested for their antifungal activity. These compounds and their Co(III) complexes demonstrated significant antifungal properties against major plant pathogens, showcasing their potential as agricultural fungicides (Zhou Weiqun et al., 2005).

Synthesis and Chemical Transformations

The structural framework of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide offers intriguing possibilities for chemical synthesis and the creation of novel compounds. Studies have explored its use in the synthesis of substituted 1-benzyloctahydroisoquinolines and 2-thio-1,3-oxazines, highlighting its versatility in organic chemistry and potential applications in medicinal chemistry and drug design (Meuzelaar et al., 1998); (Pritchard & Al-Rawi, 2008).

Anticonvulsant Activity

Compounds with structural similarities have been evaluated for their anticonvulsant activity, suggesting the potential of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide in this area. These studies highlight the compound's potential in contributing to the development of new anticonvulsant medications (Edafiogho et al., 1992).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-23-21(24-12-13-26-23)27-14-16-29-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVTYHXPVCYMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

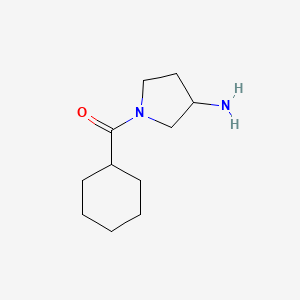

![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

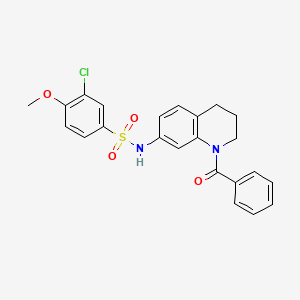

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

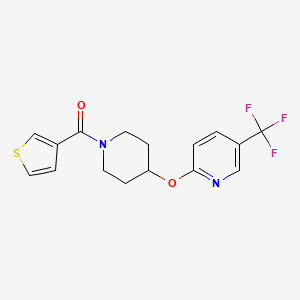

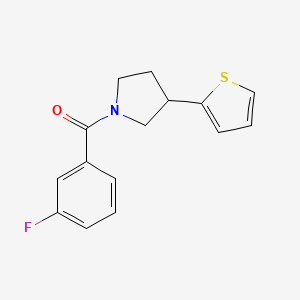

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

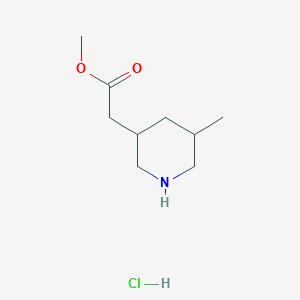

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)